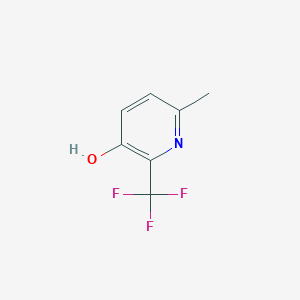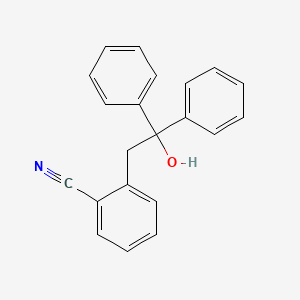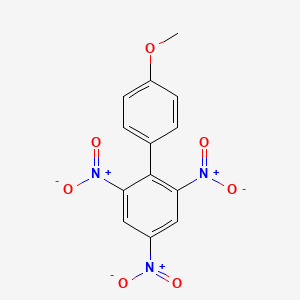![molecular formula C21H24N2O3 B13991971 4-Quinolinemethanol, a-[[bis(2-hydroxyethyl)amino]methyl]-2-phenyl- CAS No. 5445-71-6](/img/structure/B13991971.png)
4-Quinolinemethanol, a-[[bis(2-hydroxyethyl)amino]methyl]-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Quinolinemethanol, a-[[bis(2-hydroxyethyl)amino]methyl]-2-phenyl- is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a quinoline ring, a methanol group, and a bis(2-hydroxyethyl)amino group. Its molecular formula is C21H24N2O3, and it has a molecular weight of 352.427 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinemethanol, a-[[bis(2-hydroxyethyl)amino]methyl]-2-phenyl- typically involves the reaction of quinoline derivatives with bis(2-hydroxyethyl)amine. One common method includes the use of p-fluorobenzaldehyde or p-chlorobenzaldehyde and diethanolamine as starting materials . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a highly pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-Quinolinemethanol, a-[[bis(2-hydroxyethyl)amino]methyl]-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.
Applications De Recherche Scientifique
4-Quinolinemethanol, a-[[bis(2-hydroxyethyl)amino]methyl]-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-Quinolinemethanol, a-[[bis(2-hydroxyethyl)amino]methyl]-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an antimicrobial agent by disrupting the cell membrane of bacteria or fungi .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline structure and have comparable biological activities.
Bendamustine Related Compounds: These compounds also contain bis(2-hydroxyethyl)amino groups and are used in medicinal chemistry.
Uniqueness
4-Quinolinemethanol, a-[[bis(2-hydroxyethyl)amino]methyl]-2-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
5445-71-6 |
|---|---|
Formule moléculaire |
C21H24N2O3 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]-1-(2-phenylquinolin-4-yl)ethanol |
InChI |
InChI=1S/C21H24N2O3/c24-12-10-23(11-13-25)15-21(26)18-14-20(16-6-2-1-3-7-16)22-19-9-5-4-8-17(18)19/h1-9,14,21,24-26H,10-13,15H2 |
Clé InChI |
KLZVGZMQXSTUEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(CN(CCO)CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B13991938.png)







![N-[2-(2-Naphthalenyl)-5-benzoxazolyl]acetamide](/img/structure/B13991981.png)

